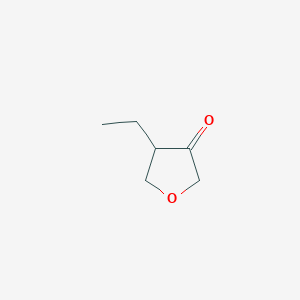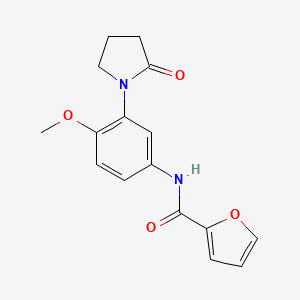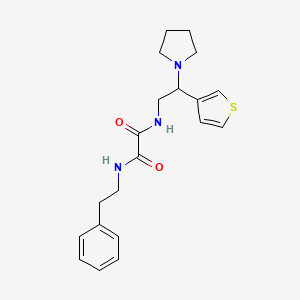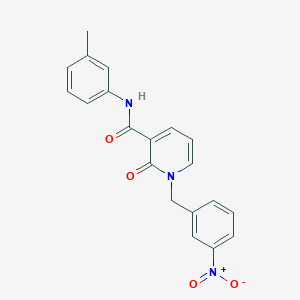![molecular formula C15H11Cl2N3O3S2 B2988341 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 899734-18-0](/img/structure/B2988341.png)
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
Several studies have focused on the synthesis of derivatives of thiadiazole and benzothiazinone, showcasing their potential as antimicrobial agents. For example, compounds synthesized from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have shown moderate antimicrobial activity against pathogenic bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Sah et al., 2014).
Structural Studies and Chemical Properties
Research into the structures of compounds similar to the one reveals complex intermolecular interactions and potential for various applications. Studies on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have detailed their "V" shaped molecular structure and discussed their 3-D arrays generated via hydrogen bonds and π interactions, which could be of interest in materials science and molecular engineering (Boechat et al., 2011).
Antitumor Evaluations
The antitumor activity of N-substituted-2-amino-1,3,4-thiadiazoles has been evaluated, with some compounds exhibiting promising results against various cancer cell lines. This highlights the potential therapeutic applications of such compounds in oncology (Hamama et al., 2013).
Heterocyclic Chemistry and Cascade Reactions
Thiadiazole derivatives have been used as starting materials for heterocyclic syntheses in cascade reactions. These reactions demonstrate excellent atom economy and offer versatile methods for synthesizing a wide range of heterocycles, which can be useful in pharmaceuticals and agrochemicals (Schmeyers & Kaupp, 2002).
Mecanismo De Acción
Target of Action
The primary target of this compound is the sodium-chloride symporter located in the distal convoluted tubules in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .
Mode of Action
The compound acts as an inhibitor of the sodium-chloride symporter . By binding to this symporter, it prevents the reabsorption of sodium and chloride ions, leading to increased ion concentration in the urine . This diuretic effect results in a decrease in blood volume and a reduction in blood pressure .
Biochemical Pathways
The inhibition of the sodium-chloride symporter disrupts the normal function of the renin-angiotensin-aldosterone system (RAAS) . This system regulates blood pressure and fluid balance. When disrupted, it leads to a decrease in blood volume and blood pressure . Additionally, the compound’s action results in a loss of potassium and an increase in serum uric acid .
Pharmacokinetics
Based on its mechanism of action, it is likely to be absorbed in the gastrointestinal tract, distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the compound’s action is a decrease in blood pressure and the management of edema . This is achieved through its diuretic effect, which reduces blood volume and, consequently, lowers blood pressure .
Action Environment
Environmental factors such as diet, hydration status, and concomitant medications can influence the compound’s action, efficacy, and stability. For instance, a diet high in sodium may counteract the compound’s diuretic effect, while dehydration may enhance it . Furthermore, certain medications may interact with this compound, altering its effectiveness or causing adverse effects .
Propiedades
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O3S2/c16-9-2-1-3-11(6-9)18-14(21)8-24-15-19-12-5-4-10(17)7-13(12)25(22,23)20-15/h1-7H,8H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFXNWYTNUSBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

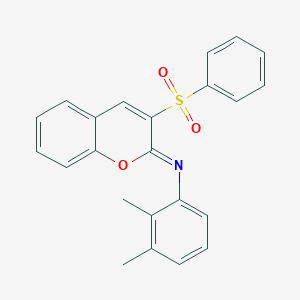
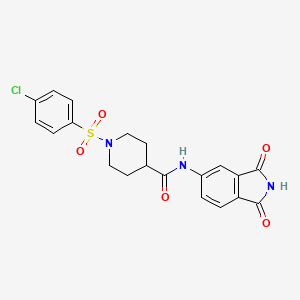
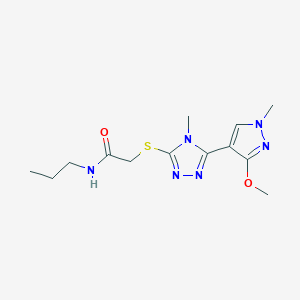
![2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2988264.png)
![N-{4-[5-(3-nitrophenyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2988267.png)
![(4-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2988268.png)
![2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2988269.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2988270.png)
